molecular formula C10H6ClNO3 B1604987 8-Chloro-2-hydroxyquinoline-4-carboxylic acid CAS No. 30333-56-3

8-Chloro-2-hydroxyquinoline-4-carboxylic acid

Cat. No. B1604987
CAS RN: 30333-56-3
M. Wt: 223.61 g/mol
InChI Key: UFSAYZLIVFQSAD-UHFFFAOYSA-N
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Description

8-Chloro-2-hydroxyquinoline-4-carboxylic acid is an organic compound that belongs to the chemical class of quinolines . It has an empirical formula of C10H6ClNO3 and a molecular weight of 223.61 .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2-hydroxyquinoline-4-carboxylic acid consists of a pyridine ring fused to a phenol, with a hydroxyl group attached to position 8 and a carboxylic acid group attached to position 4 . The presence of a chlorine atom at position 8 distinguishes it from other quinoline derivatives .


Physical And Chemical Properties Analysis

8-Chloro-2-hydroxyquinoline-4-carboxylic acid is a solid compound . It has an empirical formula of C10H6ClNO3 and a molecular weight of 223.61 .

Scientific Research Applications

Photolabile Protecting Group for Carboxylic Acids

8-Chloro-2-hydroxyquinoline-4-carboxylic acid and its derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized for use as photolabile protecting groups for carboxylic acids. These compounds exhibit greater single photon quantum efficiency than traditional protecting groups and have shown sufficient sensitivity to multiphoton-induced photolysis for use in vivo applications. Their increased solubility and low fluorescence make them valuable in the caging of biological messengers (Fedoryak & Dore, 2002).

Enhancement of Chemotherapy Efficacy

Derivatives of 8-Chloro-2-hydroxyquinoline-4-carboxylic acid, similar to Chloroquine, have been found to sensitize breast cancer cells to chemotherapy independently of autophagy. This sensitization enhances the efficacy of tumor cell killing when used in combination with chemotherapeutic drugs, making these compounds of interest in cancer treatment research (Maycotte et al., 2012).

Medicinal Chemistry and Metal Chelation

8-Hydroxyquinoline and its derivatives, including 8-Chloro-2-hydroxyquinoline-4-carboxylic acid, are significant in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been explored for the treatment of life-threatening diseases, including cancer, HIV, and neurodegenerative disorders, through their metal chelation properties. Such activities offer potential as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).

Metal Ion Determination and Spectrophotometric Analysis

8-Hydroxyquinoline, closely related to 8-Chloro-2-hydroxyquinoline-4-carboxylic acid, has been utilized as a photometric reagent for the determination of metal ions. Its ability to form complexes with metals allows for the spectrophotometric determination of binary, ternary, and quaternary mixtures of metals, demonstrating its utility in analytical chemistry (Blanco et al., 1989).

Proton Relay System in Excited-State Chemistry

Studies have shown that compounds such as 7-Hydroxyquinoline-8-carboxylic acid, which is structurally related to 8-Chloro-2-hydroxyquinoline-4-carboxylic acid, can undergo excited-state intramolecular double proton transfer. This demonstrates the potential of these compounds in photochemical applications, highlighting their importance in the development of novel photophysical and photochemical systems (Tang et al., 2011).

properties

IUPAC Name

8-chloro-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSAYZLIVFQSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350006
Record name 8-chloro-2-hydroxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-Chloro-2-hydroxyquinoline-4-carboxylic acid

CAS RN

30333-56-3
Record name 8-chloro-2-hydroxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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